Methyl 3-(2-(4-ethylphenyl)acetamido)-5-phenylthiophene-2-carboxylate

Description

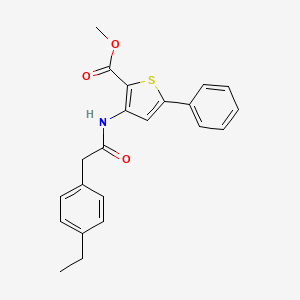

Methyl 3-(2-(4-ethylphenyl)acetamido)-5-phenylthiophene-2-carboxylate is a thiophene-based derivative characterized by a central thiophene ring substituted with a 4-ethylphenyl-acetamido group at position 3, a phenyl group at position 5, and a methyl ester at position 2. Thiophene derivatives are widely explored in pharmaceutical research due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

methyl 3-[[2-(4-ethylphenyl)acetyl]amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3S/c1-3-15-9-11-16(12-10-15)13-20(24)23-18-14-19(17-7-5-4-6-8-17)27-21(18)22(25)26-2/h4-12,14H,3,13H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZAVXUHCXLQJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Position and Activity

- Acetamido Group Position : The target compound’s acetamido group at position 3 contrasts with analogues like (position 2) and (position 5). Position 3 may optimize steric and electronic interactions with biological targets, as central positioning avoids steric clashes from adjacent groups.

- Aromatic Substitutions: The 4-ethylphenyl group in the target compound provides moderate lipophilicity compared to fluorophenyl-sulfonyl (polar) or dichlorophenoxy (highly lipophilic) groups. This balance may improve absorption while avoiding excessive hydrophobicity.

Functional Group Effects

- Sulfonyl vs. However, the target compound’s ethylphenyl group may favor passive diffusion across membranes.

- Chloroacetyl Reactivity : The chloroacetyl group in increases electrophilicity, raising concerns about off-target interactions or metabolic degradation compared to the more stable ethylphenyl-acetamido group.

Q & A

Q. What are the key steps in synthesizing Methyl 3-(2-(4-ethylphenyl)acetamido)-5-phenylthiophene-2-carboxylate?

The synthesis typically involves:

- Thiophene precursor functionalization : Introducing the acetamido group via nucleophilic substitution or coupling reactions under controlled conditions (e.g., 60–80°C, DMF as solvent) .

- Esterification : Methyl ester formation using methanol and catalytic acid, monitored via thin-layer chromatography (TLC) .

- Purification : Column chromatography or recrystallization to isolate the product, with purity confirmed by NMR and HPLC (>95%) .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

- X-ray crystallography : Resolving bond angles and distances using SHELX software for refinement .

- NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., δ 2.4 ppm for methyl groups, δ 7.2–7.8 ppm for aromatic protons) .

- Mass spectrometry : High-resolution MS (HRMS) to validate the molecular formula (e.g., [M+H]+ at m/z 422.12) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. antiviral effects) may arise from:

- Structural analogs : Substituent variations (e.g., 4-ethylphenyl vs. 4-fluorophenyl) altering electronic properties and target interactions .

- Experimental design : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (IC50 vs. EC50 metrics). Methodology :

- Conduct structure-activity relationship (SAR) studies to isolate critical functional groups .

- Use dose-response assays with standardized protocols (e.g., MTT for cytotoxicity) .

Q. What strategies optimize synthetic yield and purity for scale-up?

Key considerations include:

- Reaction optimization : Adjusting solvent polarity (e.g., switching from DMF to THF) to reduce byproducts .

- Catalyst screening : Testing Pd/C or Ni catalysts for coupling reactions to improve efficiency .

- Purification : Employing preparative HPLC with C18 columns for challenging separations .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

Approaches include:

- Molecular docking : Using AutoDock Vina to model binding to enzymes (e.g., COX-2 for anti-inflammatory activity) .

- Isothermal titration calorimetry (ITC) : Quantifying binding affinity (Kd) and stoichiometry .

- Kinetic assays : Measuring enzyme inhibition (e.g., % inhibition at 10 µM concentration) .

Methodological Challenges

Q. What are the challenges in crystallizing this compound for X-ray analysis?

Issues include:

- Polymorphism : Multiple crystal forms due to flexible thiophene and phenyl groups .

- Resolution limits : SHELXL refinement struggles with low-resolution data (<1.5 Å). Solutions :

- Use cryo-crystallography at 100 K to stabilize crystals .

- Validate with PXRD to confirm phase purity .

Q. How do researchers handle discrepancies between computational and experimental solubility data?

- Computational predictions (e.g., LogP via ChemAxon) may underestimate solubility in polar solvents.

- Experimental validation : Shake-flask method with UV-Vis quantification at λmax 280 nm .

Advanced Analytical Techniques

Q. What advanced methods differentiate this compound from structurally similar analogs?

- 2D NMR (COSY, NOESY) : Maps spatial proximity of substituents (e.g., NOE between acetamido and phenyl groups) .

- X-ray photoelectron spectroscopy (XPS) : Identifies sulfur oxidation states in the thiophene ring .

- Tandem MS/MS : Fragmentation patterns to distinguish regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.